molecular formula C8H14O2 B167597 Isopropyl tiglate CAS No. 1733-25-1

Isopropyl tiglate

Cat. No.: B167597
CAS No.: 1733-25-1
M. Wt: 142.2 g/mol
InChI Key: VUPBIVVRPJDWNW-UHFFFAOYSA-N
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Description

It has the molecular formula C8H14O2 and a molecular weight of 142.1956 . This compound is characterized by its fruity odor and is commonly used in the fragrance industry. It is also known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Isopropyl tiglate is typically synthesized through the esterification of tiglic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Tiglic acid+IsopropanolIsopropyl tiglate+Water\text{Tiglic acid} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} Tiglic acid+Isopropanol→Isopropyl tiglate+Water

In an industrial setting, the reaction is often performed in a continuous process to maximize yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Isopropyl tiglate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tiglic acid and isopropanol.

    Oxidation: this compound can be oxidized to produce corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing conditions.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions are tiglic acid, isopropanol, and various oxidized or reduced derivatives .

Scientific Research Applications

Isopropyl tiglate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.

    Biology: this compound is used in studies involving esterases, enzymes that hydrolyze ester bonds. It serves as a substrate to investigate enzyme kinetics and mechanisms.

    Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It is used in the fragrance industry due to its pleasant odor. .

Mechanism of Action

The mechanism of action of isopropyl tiglate primarily involves its hydrolysis by esterases to produce tiglic acid and isopropanol. This reaction is significant in biological systems where esterases play a crucial role in metabolizing ester-containing compounds. The molecular targets include the active sites of esterases, where the ester bond is cleaved, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Isopropyl tiglate can be compared with other esters of tiglic acid, such as methyl tiglate and ethyl tiglate. These compounds share similar chemical properties but differ in their physical properties, such as boiling points and solubilities. The uniqueness of this compound lies in its specific reactivity and applications in the fragrance industry. Similar compounds include:

These esters are used in various applications, but this compound is particularly favored for its balance of reactivity and physical properties.

Properties

IUPAC Name

propan-2-yl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBIVVRPJDWNW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883746
Record name Isopropyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

completely miscible with alcohol and diluted alcohol
Record name Isopropyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.903
Record name Isopropyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1733-25-1
Record name Isopropyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl tiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL TIGLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50936QM86D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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